Mipracetin vs. 4-MeO-MiPT: Differential Affinity for the 5-HT1A Receptor
In a direct, head-to-head comparison, Mipracetin (4-AcO-MiPT) demonstrates a lack of appreciable affinity for the 5-HT1A receptor, in stark contrast to its 4-methoxy analog, 4-MeO-MiPT. Radioligand binding assays revealed that 4-MeO-MiPT binds to 5-HT1A with a Ki of 347 nM, whereas 4-AcO-MiPT did not display nanomolar affinity [1]. This provides a clear and quantifiable differentiation point between the two compounds.
| Evidence Dimension | Binding Affinity (Ki) for 5-HT1A Receptor |
|---|---|
| Target Compound Data | Did not display nM affinity |
| Comparator Or Baseline | 4-MeO-MiPT: Ki = 347 nM |
| Quantified Difference | Qualitative difference; 4-AcO-MiPT lacks nM affinity observed in comparator. |
| Conditions | Radioligand binding assay in mouse brain tissue |
Why This Matters
For researchers, the absence of high-affinity 5-HT1A binding in Mipracetin makes it a more selective tool for isolating 5-HT2A-mediated effects compared to 4-MeO-MiPT, which is a dual 5-HT2A/5-HT1A ligand.
- [1] Glatfelter, G., Walther, D., Partilla, J., Chadeayne, A. R., Manke, D. R., & Baumann, M. H. (2024). Pharmacological profiles and psychedelic-like effects of 4-hydroxy-, 4-acetoxy-, and 4-methoxy-N-methyl-N-isopropyltryptamine. Journal of Pharmacology and Experimental Therapeutics, 389(S3), 281. View Source
